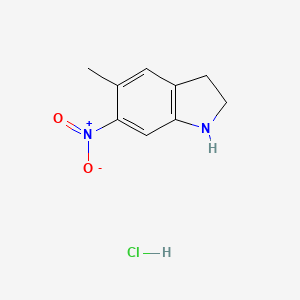

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Descripción general

Descripción

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indole derivatives are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives in general are known to bind with high affinity to their targets, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Actividad Biológica

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C9H10N2O2·HCl

- Molecular Weight: 212.65 g/mol

The compound features a nitro group and a methyl substituent on the indole framework, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown efficacy against breast and lung cancer cell lines, with IC50 values indicating significant cytotoxicity .

Neuroprotective Effects

This compound is also being explored for its neuroprotective effects. Preliminary studies suggest that it may enhance cognitive function and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Apoptosis Induction: In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.

- Neuroprotection: It appears to modulate neurotransmitter systems and reduce neuroinflammation, contributing to its protective effects on neurons.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains found that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In a series of experiments involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 8–32 µg/mL; IC50: 15 µM |

| 6-Nitroindole derivatives | Antimicrobial | MIC: Varies |

| Indole-based compounds | Neuroprotective | IC50: Varies |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in enhancing drug efficacy and specificity, making it a valuable asset in neuropharmacology and oncology research. For instance, studies have demonstrated its role in developing serotonin receptor modulators that could lead to new treatments for depression and anxiety disorders .

Biochemical Research

Neurotransmitter Mechanisms

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is employed in studies aimed at understanding neurotransmitter action mechanisms. Research has indicated that compounds derived from this indole structure can influence serotonin pathways, which are critical for mood regulation and cognitive function. This understanding paves the way for developing innovative treatments for mental health conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to streamline synthesis processes, facilitating the creation of diverse chemical entities. For example, it has been used to synthesize various indole derivatives with potential biological activity .

Material Science

Novel Materials Development

The compound finds applications in material science, particularly in developing materials with unique electronic properties. Research indicates that indole derivatives can be incorporated into organic semiconductors, which are essential for advanced electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is utilized in various techniques to detect and quantify related compounds. Its role is crucial in quality control within the pharmaceutical industry, ensuring compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) often incorporate this compound to enhance detection sensitivity .

Case Study 1: Neuropharmacological Applications

A study published in a peer-reviewed journal highlighted the synthesis of serotonin receptor modulators from this compound. The research demonstrated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential as therapeutic agents for treating mood disorders .

Case Study 2: Organic Synthesis Efficiency

In a research project focused on organic synthesis methodologies, scientists reported using this compound as an intermediate to synthesize various indole derivatives. The study noted that this approach reduced reaction times and improved yields compared to traditional methods .

Case Study 3: Material Science Innovations

A collaborative project between chemists and material scientists explored the incorporation of indole derivatives into organic semiconductor materials. The findings indicated that devices fabricated with these materials demonstrated enhanced efficiency and stability compared to those made with conventional materials .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) at position 6 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

| Reagents/Conditions | Products | Key Features |

|---|---|---|

| H₂/Pd-C (10% w/w) in methanol | 6-Amino-5-methyl-2,3-dihydro-1H-indole | High-yield conversion (81%) with mild conditions; retains dihydroindole core |

| Fe/HCl | 6-Amino derivative | Acidic conditions facilitate nitro-to-amine reduction; forms HCl salt in situ |

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group, forming an amine intermediate.

-

Chemical reduction (Fe/HCl) involves nitro → nitroso → hydroxylamine → amine pathway under acidic conditions.

Nucleophilic Substitution

The electron-deficient nitro group enables nucleophilic aromatic substitution (NAS) reactions, particularly under basic or polar aprotic conditions.

| Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|

| NaOH/H₂O, 80°C | 6-Substituted indoline derivatives | Halides (e.g., Cl⁻, Br⁻) replace -NO₂ |

| R-X (alkyl/aryl halides) | N-Alkylated/Arylated analogs | Methyl group at position 5 sterically directs substitution |

Example :

Reaction with benzyl chloride yields 6-benzyl-5-methyl-2,3-dihydro-1H-indole, confirmed by NMR (δ 7.26–7.40 ppm for aromatic protons).

Oxidation Reactions

The dihydroindole ring (positions 2,3) is susceptible to oxidation, forming fully aromatic indole derivatives.

| Reagents/Conditions | Products | Oxidation State Change |

|---|---|---|

| KMnO₄/H₂SO₄ | 5-Methyl-6-nitro-1H-indole | Loss of two hydrogens; aromaticity restored |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Aromatic indole | Mild conditions preserve nitro group |

Mechanism :

-

KMnO₄ oxidizes the saturated C2-C3 bond via radical intermediates, forming a conjugated π-system.

Electrophilic Substitution

The electron-rich indoline core participates in electrophilic substitutions, with regioselectivity influenced by the nitro and methyl groups.

Regiochemical Analysis :

-

Nitro group (-NO₂) deactivates the ring, directing incoming electrophiles to positions 4 and 7.

-

Methyl group (+I effect) enhances electron density at position 7, favoring bromination there.

Cyclization and Coupling Reactions

The indoline scaffold serves as a precursor for synthesizing polycyclic systems via transition-metal-catalyzed cross-coupling.

Example :

Coupling with phenylboronic acid yields 5-methyl-6-nitro-2-phenyl-2,3-dihydro-1H-indole, a potential kinase inhibitor precursor .

Salt-Specific Reactivity

The hydrochloride counterion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes intermediates during reactions.

-

Acid-Mediated Reactions : Facilitates protonation of the indoline nitrogen, increasing electrophilicity at C3.

-

Byproduct Formation : HCl release during substitution/alkylation can lead to quaternization of amines if not neutralized.

Propiedades

IUPAC Name |

5-methyl-6-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXKJFRAPUDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.